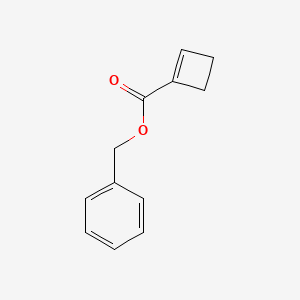
Benzyl cyclobut-1-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cyclobut-1-enecarboxylate is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclobutene ring fused to a carboxylate ester group and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl cyclobut-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobut-1-enecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl cyclobut-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzyl cyclobut-1-enecarboxylic acid.
Reduction: Benzyl cyclobut-1-enemethanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl cyclobut-1-enecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of benzyl cyclobut-1-enecarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through catalytic processes. The pathways involved typically include ester hydrolysis, oxidation, and reduction reactions, depending on the enzyme and conditions used .
Comparaison Avec Des Composés Similaires
Cyclobut-1-enecarboxylic acid: Shares the cyclobutene ring and carboxylate group but lacks the benzyl group.
Benzyl acetate: Contains the benzyl group and ester functionality but has an acyclic structure.
Benzyl benzoate: Features a benzyl group and ester linkage but with a benzoic acid moiety instead of cyclobutene.
Uniqueness: Benzyl cyclobut-1-enecarboxylate is unique due to its combination of a strained cyclobutene ring and a benzyl ester group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
benzyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c13-12(11-7-4-8-11)14-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 |
Clé InChI |
AFAIUTSANZHWNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





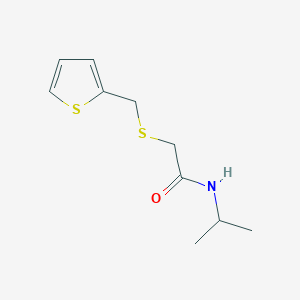
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
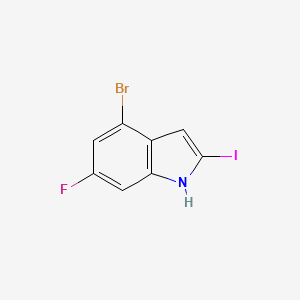
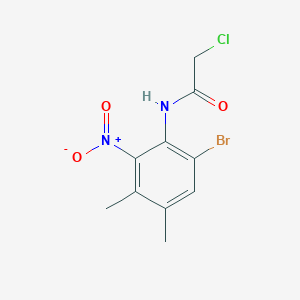
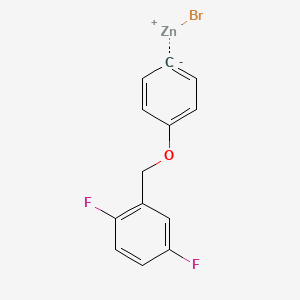
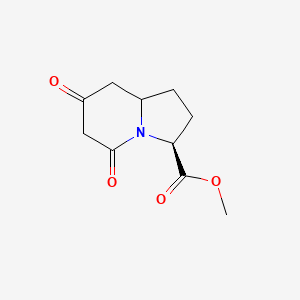
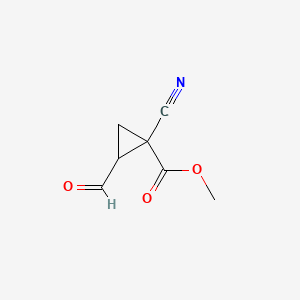
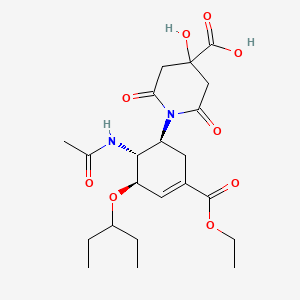
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
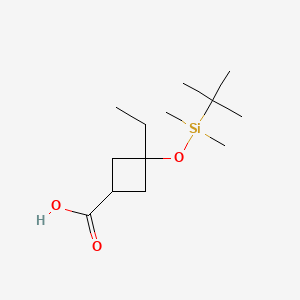
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
